molecular formula C22H13Cl3O2S B2699236 (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-04-7

(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B2699236
CAS No.: 338424-04-7
M. Wt: 447.75
InChI Key: XCLDXMXNWCOXKN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H13Cl3O2S and its molecular weight is 447.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • A study on the synthesis of related compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provides insights into methods for functionalizing 2-acyl-benzo[b]thiophene derivatives. This approach offers a pathway for the easy two-step functionalization of such compounds, highlighting its potential in organic synthesis and material science applications (Pouzet et al., 1998).

Inclusion Complex Formation

  • Research into the formation of clathrate inclusion complexes with benzene by derivatives such as (4-nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone illustrates the significance of edge-to-face aromatic interactions. This understanding is crucial for the design of new molecular recognition systems and materials chemistry (Eto et al., 2011).

Antioxidant Reactions in Wine

  • The interaction of quinones with wine-relevant nucleophiles, including varietal thiols, provides insights into the oxidative loss of varietal thiols in wine, indicating potential applications in food chemistry and preservation (Nikolantonaki & Waterhouse, 2012).

Structural Analysis

  • Studies on the crystal structure of related compounds, such as 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, provide insights into intermolecular interactions, including π–π and C—H⋯π interactions. This research is fundamental for understanding the solid-state properties of organic compounds and designing materials with specific physical properties (Choi et al., 2008).

β-Amyloid Aggregation Inhibition

  • The synthesis of benzofuran derivatives as potent β-amyloid aggregation inhibitors highlights the relevance of such compounds in researching neurodegenerative diseases like Alzheimer's (Choi et al., 2003).

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(2,6-dichlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O2S/c23-14-10-8-13(9-11-14)20(26)21-16(15-4-1-2-7-19(15)27-21)12-28-22-17(24)5-3-6-18(22)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDXMXNWCOXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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